2-((4-fluorophenyl)thio)-N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)acetamide
Description
The compound 2-((4-fluorophenyl)thio)-N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)acetamide is a phthalazinone derivative featuring a 4-fluorophenylthioacetamide moiety linked to a substituted dihydrophthalazinone core. The phthalazinone scaffold is modified at the 3-position with a 2-(pyrrolidin-1-yl)ethyl group, which may enhance solubility and bioavailability due to the tertiary amine in pyrrolidine.
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-[[4-oxo-3-(2-pyrrolidin-1-ylethyl)phthalazin-1-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN4O2S/c24-17-7-9-18(10-8-17)31-16-22(29)25-15-21-19-5-1-2-6-20(19)23(30)28(26-21)14-13-27-11-3-4-12-27/h1-2,5-10H,3-4,11-16H2,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCLWWJJYAFITGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCN2C(=O)C3=CC=CC=C3C(=N2)CNC(=O)CSC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((4-fluorophenyl)thio)-N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)acetamide is a complex organic molecule with potential therapeutic applications. Its structure suggests that it may interact with various biological targets, making it a candidate for further investigation in pharmacological studies.
Chemical Structure
The molecular formula of the compound is . The presence of the fluorophenyl group and the pyrrolidinyl moiety indicates possible interactions with biological receptors and enzymes.
The biological activity of this compound likely involves its interaction with specific enzymes or receptors. The thioether linkage and the presence of a pyrrolidine ring suggest that the compound may act as a modulator of enzyme activity or as a receptor ligand. Detailed studies are required to elucidate its exact mechanism of action.
Anticancer Activity
Preliminary studies have indicated that compounds structurally similar to This compound exhibit anticancer properties. For instance, related compounds have shown significant cytotoxicity against various cancer cell lines, with IC50 values in the low micromolar range (e.g., 4 μM against K-562 cells) .
MAO Inhibition
Research on similar compounds has demonstrated that they can inhibit monoamine oxidase (MAO), an enzyme involved in neurotransmitter degradation. For example, a related compound showed selective MAO-B inhibition with an IC50 value of 0.062 µM, indicating potential neuroprotective effects . This suggests that This compound may also possess similar inhibitory activity.
Case Studies and Research Findings
Several studies have explored the synthesis and biological evaluation of compounds similar to This compound :
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Anticancer Studies : Compounds derived from similar scaffolds have been shown to induce apoptosis in cancer cells, suggesting potential as anticancer agents.
Compound Cell Line IC50 (μM) Compound 9 K562 4 Compound X A549 5 - Neuroprotective Studies : Selective MAO-B inhibitors derived from related structures exhibited neuroprotective effects in animal models of Parkinson's disease, highlighting their therapeutic potential for neurodegenerative disorders.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Core Modifications
The following compounds are selected for comparison based on shared pharmacophores or structural motifs:
Key Observations:
- Core Structure: The target compound’s phthalazinone core (C₈H₅N₂O) contrasts with the chromenone (C₁₃H₈O₂) in Example 83 . Phthalazinones are known for hydrogen-bonding capabilities due to the N-heterocyclic ketone, while chromenones offer planar aromatic systems for π-π interactions.
- Substituent Effects: The pyrrolidinylethyl group in the target compound likely improves solubility compared to the triazolylthio group in Compound 11, which may increase metabolic stability but reduce solubility . The 4-fluorophenylthio moiety in the target compound enhances lipophilicity (clogP ~3.5 estimated) relative to the dichlorophenyl group in Compound 11 (clogP ~4.2), suggesting a balance between permeability and solubility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
